molecular formula C24H41NO10 B050333 Mycalamide A CAS No. 115185-92-7

Mycalamide A

Cat. No.: B050333
CAS No.: 115185-92-7
M. Wt: 503.6 g/mol
InChI Key: IJASURGZDJYQGF-UBZSBTAVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mycalamide A is a potent and structurally unique antitumor agent originally isolated from the marine sponge Mycale species. Its primary and well-characterized mechanism of action is the potent inhibition of vacuolar-type H+-ATPase (V-ATPase), a critical regulator of intracellular pH. By disrupting V-ATPase function, this compound effectively acidifies the intracellular environment of organelles and the cytoplasm, leading to the suppression of protein synthesis and induction of apoptosis in cancer cells. This compound exhibits remarkable nanomolar-level cytotoxicity against a broad spectrum of cancer cell lines, making it an invaluable pharmacological tool for studying pH-dependent cellular processes, autophagy, and cancer cell survival pathways. Researchers utilize this compound to investigate the role of V-ATPase in tumor metastasis, drug resistance, and the tumor microenvironment, providing critical insights for the development of novel anticancer therapeutics. This product is supplied for research applications only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

115185-92-7

Molecular Formula

C24H41NO10

Molecular Weight

503.6 g/mol

IUPAC Name

(2S)-N-[(4aS,6R,8S,8aR)-6-(2,3-dihydroxypropyl)-8-methoxy-7,7-dimethyl-4a,6,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-4-yl]-2-hydroxy-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylideneoxan-2-yl]acetamide

InChI

InChI=1S/C24H41NO10/c1-12-9-24(31-7,35-14(3)13(12)2)19(28)21(29)25-22-18-17(32-11-33-22)20(30-6)23(4,5)16(34-18)8-15(27)10-26/h13-20,22,26-28H,1,8-11H2,2-7H3,(H,25,29)/t13-,14-,15?,16-,17+,18+,19-,20-,22?,24-/m1/s1

InChI Key

IJASURGZDJYQGF-UBZSBTAVSA-N

SMILES

CC1C(OC(CC1=C)(C(C(=O)NC2C3C(C(C(C(O3)CC(CO)O)(C)C)OC)OCO2)O)OC)C

Isomeric SMILES

C[C@H]1[C@H](O[C@](CC1=C)([C@@H](C(=O)NC2[C@@H]3[C@@H]([C@H](C([C@H](O3)CC(CO)O)(C)C)OC)OCO2)O)OC)C

Canonical SMILES

CC1C(OC(CC1=C)(C(C(=O)NC2C3C(C(C(C(O3)CC(CO)O)(C)C)OC)OCO2)O)OC)C

Synonyms

mycalamide A

Origin of Product

United States

Compound Data

Advanced Isolation and Purification Techniques

Cytotoxicity-Guided Fractionation Approaches

The discovery and subsequent isolation of Mycalamide A have been largely driven by its significant cytotoxic properties. Bioassay-guided fractionation is a common strategy employed to isolate this and other bioactive compounds from their natural sources.

This process involves:

Initial Extraction: The sponge material is extracted with organic solvents, such as methanol (B129727) or a mixture of chloroform (B151607) and methanol, to obtain a crude extract. vliz.beacs.org

Bioassay Screening: The crude extract is tested for its biological activity, in this case, cytotoxicity against cancer cell lines like P388 murine leukemia cells. acs.orgmdpi.com Extracts showing high activity are selected for further fractionation. For instance, an extract of Stylinos n. sp., a sponge from the same family as Mycale, showed high activity in P-388 assays with an IC50 of 16.5 ng/mL. acs.org

Fractionation and Iterative Testing: The active crude extract is then separated into fractions using various chromatographic techniques. Each fraction is tested for cytotoxicity, and the most potent fractions are subjected to further separation. This iterative process of separation and bioassay continues until the pure, active compound is isolated. acs.orgresearchgate.net For example, a crude extract containing 2% this compound was found to be active against the A59 coronavirus. vliz.be

The potency of this compound and its analogs, as determined by cytotoxicity assays, guides the entire isolation process, ensuring that the efforts are focused on the most biologically relevant molecules. This compound has demonstrated potent cytotoxicity against various cell lines, with IC50 values often in the sub-nanomolar to nanomolar range. mdpi.comthieme-connect.com

Chromatographic Separation Methods (e.g., Reverse Phase Poly(Styrene-Divinylbenzene))

A variety of chromatographic techniques are essential for the purification of this compound from the complex mixture of compounds present in the sponge extract.

Reverse-Phase Chromatography: This is a key technique used in the separation of this compound. Stationary phases like C18 silica (B1680970) gel and poly(styrene-divinylbenzene) (PSDVB) resins are commonly employed. asm.orgacs.orgnih.gov PSDVB resin is particularly useful in the initial fractionation of crude extracts. wgtn.ac.nz The separation is typically achieved by eluting the column with a gradient of water and an organic solvent like methanol or acetonitrile. asm.orgacs.org

Cyclic Loading: This technique, which utilizes PSDVB resin, was developed for processing extracts of Mycale hentscheli. It involves repeatedly applying the diluted extract to the column, which is an improvement over traditional liquid-liquid partitioning as it is faster and provides better resolution for mid-polarity metabolites. wgtn.ac.nz

Normal-Phase Chromatography: In some purification schemes, normal-phase chromatography using silica gel or derivatized silica like DIOL (2,3-dihydroxypropoxypropyl-derivatized silica) is also used for further fractionation of semi-pure samples. acs.orgconicet.gov.ar

High-Performance Liquid Chromatography (HPLC): HPLC is often the final step in the purification process to obtain highly pure this compound. Reverse-phase HPLC with a C18 column is frequently used. acs.org

The following table provides an example of a fractionation scheme that could be used for the isolation of this compound:

StepChromatographic MethodStationary PhaseElution SolventsResult
1 Flash ChromatographyPoly(styrene-divinylbenzene) (PSDVB)Step gradient of Methanol/WaterSeparation of crude extract into several fractions based on polarity. asm.orgnih.gov
2 Flash ChromatographyDIOLGradient of Acetonitrile/WaterFurther purification of the bioactive fraction containing this compound. acs.org
3 High-Performance Liquid Chromatography (HPLC)C18 Reverse PhaseIsocratic or gradient elution with Acetonitrile/WaterIsolation of pure this compound. acs.org

Environmental and Geographic Influences on Natural Product Concentration

The concentration of this compound in its natural source, the marine sponge Mycale hentscheli, is not constant and can be influenced by various environmental and geographic factors.

Geographic Variation: Studies have revealed that the concentrations of this compound, along with other co-occurring bioactive compounds like pateamine and peloruside A, vary in sponges collected from different geographic regions. oup.com These concentrations have been found to be site-specific. oup.com

Seasonal Variation: The production of these metabolites can also be influenced by the time of year. Research has indicated that the concentrations of these compounds in Mycale species show spring-summer maxima. oup.com

Environmental Factors: Environmental conditions, such as sea-surface temperature, may also play a role in the abundance of these natural products. oup.com

These variations in natural product concentration pose a significant challenge for the sustainable supply of this compound from wild sponge populations. oup.com

Biosynthetic Investigations of Mycalamide a

Identification and Characterization of Biosynthetic Gene Clusters (BGCs)

Metagenomic sequencing of the marine sponge Mycale hentscheli led to the identification of the biosynthetic gene cluster (BGC) responsible for mycalamide A production. pnas.orgpnas.org This cluster, designated as the myc BGC, was localized to a bacterial symbiont named "Candidatus Entomycale ignis," an uncultivated gammaproteobacterium. pnas.orgnih.gov The complete myc BGC was identified on a single contig and its architecture shows a high degree of similarity to the BGCs of other pederin-type compounds like onnamide (B1245255) and pederin (B1238746) itself. pnas.orgpnas.org The Minimum Information about a Biosynthetic Gene cluster (MIBiG) database assigns the accession number BGC0002055 to the this compound BGC. u-tokyo.ac.jpsecondarymetabolites.org

The myc BGC is a hybrid cluster containing genes for both polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) enzymes. pnas.orgsecondarymetabolites.org This hybrid nature is consistent with the chemical structure of this compound, which incorporates both polyketide and amino acid-derived moieties. researchgate.netnih.gov The identification of this BGC has been a critical step in understanding the enzymatic machinery behind this compound's formation. nih.gov

Polyketide Synthase (PKS) Genes Analysis

Analysis of the myc BGC revealed the presence of multiple PKS genes encoding large, modular proteins. pnas.orgnih.gov These PKS modules are organized in a collinear fashion, where the order and domain composition of the modules generally correspond to the sequence of chemical reactions required to build the polyketide backbone. frontiersin.org Each module is typically responsible for the incorporation and modification of one extender unit into the growing polyketide chain. mdpi.com The PKS genes in the myc cluster contain the characteristic domains for polyketide synthesis, including ketosynthase (KS), acyl carrier protein (ACP), and various reductive domains like ketoreductase (KR), dehydratase (DH), and enoylreductase (ER). frontiersin.orgresearchgate.net The specific combination of these domains within each module dictates the structure of the corresponding portion of the this compound molecule.

Role of trans-Acyltransferase PKSs

A key feature of the this compound biosynthetic pathway is the involvement of trans-acyltransferase (trans-AT) PKSs. pnas.orgpnas.org Unlike the more common cis-AT PKSs where the acyltransferase (AT) domain is integrated within each module, trans-AT PKSs utilize a standalone AT enzyme that acts iteratively to load the extender units onto the acyl carrier protein (ACP) domains of the different modules. mdpi.comnih.gov This architectural feature is a hallmark of many complex polyketide biosynthetic pathways found in symbiotic and uncultivated bacteria. pnas.orgresearchgate.net The presence of trans-AT PKSs in the myc BGC was a significant finding, as these systems are known for their ability to generate a high degree of structural diversity in natural products. nih.govresearchgate.net The myc BGC contains genes encoding these discrete AT domains, which are essential for the assembly of the this compound backbone. nih.gov

Enzymatic Tailoring Mechanisms (e.g., Oxidase, Methylase Enzymes)

Following the assembly of the polyketide core, a series of post-PKS modifications are carried out by tailoring enzymes to yield the final, biologically active this compound. researchgate.netfrontiersin.org The myc BGC encodes several of these tailoring enzymes. secondarymetabolites.org For instance, the cluster contains genes for monooxygenases (oxidases) and methyltransferases. secondarymetabolites.orgpnas.org

A notable tailoring step is a proposed Baeyer-Villiger oxidation. A monooxygenase, MycG, is thought to insert an oxygen atom into the growing polyketide chain, leading to the formation of an ester moiety. nih.gov Subsequent hydrolysis of this ester would explain the oxygenated terminus of the polyketide. nih.gov Furthermore, the myc BGC includes genes like mycE and mycA, which are predicted to be methyltransferases responsible for the methylation of hydroxyl groups on the this compound scaffold. secondarymetabolites.org These tailoring reactions are crucial for the final structure and likely contribute significantly to the potent biological activity of this compound. researchgate.netrsc.org

Computational Biosynthetic Models and Predictions

Based on the sequence and organization of the myc BGC, detailed computational models have been developed to predict the biosynthetic pathway of this compound. nih.govresearchgate.net Bioinformatic tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) have been instrumental in identifying the gene cluster, delineating the PKS and NRPS modules, and predicting the function of individual domains. nih.govresearchgate.net These models illustrate the step-by-step assembly of the polyketide chain, including the incorporation of specific extender units and the stereochemical control exerted by the various enzymatic domains. researchgate.net

The biosynthetic model for this compound, derived from the analysis of the myc BGC, shows a close resemblance to that of onnamide. nih.govresearchgate.net The model predicts the modular arrangement of the PKS/NRPS system and the sequence of condensation and modification reactions. nih.gov For example, the model proposes a specific site for oxidative chain termination catalyzed by a homolog of the PedG oxygenase. researchgate.net These computational predictions provide a valuable framework for understanding the biosynthesis of this compound and for guiding future experimental studies to verify the proposed enzymatic functions. nih.gov

Synthetic Strategies and Analog Development

Challenges in Total Synthesis Due to Structural Complexity

The total synthesis of mycalamide A is a formidable task owing to its unique and complex molecular structure. ontosight.ai The molecule is characterized by a dense array of stereogenic centers, a labile aminal linkage, and a trioxadecalin core, all of which demand precise stereochemical control and mild reaction conditions throughout the synthetic sequence. nih.gov

A significant challenge in the synthesis of this compound is the inherent instability of several key functional groups, particularly their susceptibility to acidic conditions. The molecule contains a homoallylic C-6 acetal (B89532) and a C-10 aza-acetal, both of which are prone to hydrolysis under acidic conditions. psu.edu This acid lability necessitates careful planning of the synthetic route, often requiring the introduction of these sensitive functionalities at a late stage of the synthesis to avoid decomposition. psu.edu For instance, even the use of deuterated chloroform (B151607) (CDCl3) as a solvent for NMR analysis can lead to the decomposition of mycalamide samples due to trace amounts of acid. psu.edu The acid-catalyzed hydrolysis of this compound has been studied, revealing a complex degradation pathway that underscores the need for strategic use of protecting groups and acid-free reaction conditions. psu.edu

Total Synthesis Approaches and Methodologies

Despite the challenges, several successful total syntheses of this compound have been reported, each employing unique strategies to construct the complex molecular framework. mdpi.com These approaches often involve the convergent assembly of smaller, more manageable fragments, stereocontrolled reactions to establish the numerous chiral centers, and the application of powerful synthetic methodologies.

The presence of multiple stereocenters in this compound necessitates the use of highly stereocontrolled reactions to ensure the correct three-dimensional arrangement of atoms. Synthetic chemists have employed a variety of asymmetric reactions and chiral starting materials to achieve this. For instance, the synthesis of the left-hand fragment, (-)-7-benzoylpederic acid, has been accomplished starting from (2S,3S)-2,3-epoxybutane, with a key step being a highly regioselective Ru-catalyzed alkene-alkyne coupling to control the C(7) stereocenter. nih.govacs.org The right-hand fragment has been synthesized from (R)-pantolactone, utilizing two Pd(0)-catalyzed O-π-allyl cyclizations to construct the complex trioxodecalin core with high diastereoselectivity. nih.govacs.orgthegoodscentscompany.com Mismatched aldol (B89426) reactions have also been explored, which, although sometimes leading to the incorrect stereochemistry at C(7), can be rectified through subsequent epimerization steps. figshare.comacs.orgnih.gov

The successful synthesis of this compound and its fragments has relied on the application of a diverse array of powerful chemical reactions. Some of the key transformations include:

Alkene-Alkyne Coupling: A highly regioselective ruthenium-catalyzed alkene-alkyne coupling reaction has been instrumental in controlling the challenging C(7) stereocenter in the synthesis of the pederic acid fragment. nih.govacs.org

Wacker/Heck Cyclization: A one-step Pd(II)-catalyzed tandem Wacker/Heck cyclization reaction has been effectively used to construct the tetrahydropyran (B127337) ring system of the pederic acid unit. nih.gov

Aldol Reactions: Aldol reactions have been crucial for forming key carbon-carbon bonds. For instance, a mismatched aldol reaction between an imide and an aldehyde was a key step in one total synthesis, although it required subsequent epimerization to correct the stereochemistry. figshare.comacs.orgnih.gov Yb(OTf)3-TMSCl-catalyzed cross-aldol reactions have also been employed to synthesize the right segment of this compound from an acid-sensitive aldehyde without epimerization. nih.gov

O-π-Allyl Cyclizations: Two palladium(0)-catalyzed O-π-allyl cyclizations were used to construct the complex trioxodecalin core of the right-hand fragment, with the first being chemoselective and the second highly diastereoselective. nih.govacs.org

δ-Lactonization: A novel one-pot δ-lactone formation methodology has been utilized in the preparation of the tetrahydropyran ring of the left segment of this compound. nih.gov

Stereocontrolled Routes for Target Construction

Synthesis of this compound Analogs and Derivatives

The synthesis of analogs and derivatives of this compound is crucial for structure-activity relationship (SAR) studies, which aim to understand the molecular features essential for its biological activity. clockss.org These studies can lead to the development of new compounds with improved potency, selectivity, or pharmacokinetic properties.

Several artificial sugar analogs of this compound have been synthesized by coupling various glycosyl amines with pederic acid. clockss.org These analogs, which replace the trioxadecalin "right half" with a sugar moiety, have been tested for their cytotoxicity and antiviral activity. clockss.org The results from these studies suggest that the stereochemistry around the amide linkage is important for biological activity. clockss.org Another synthetic analog, 18-O-methyl mycalamide B, has shown slightly greater potency than this compound. mdpi.com The synthesis of these analogs not only provides valuable insights into the SAR of the mycalamide family but also opens up possibilities for creating novel therapeutic agents.

Design and Preparation of Structural Modifications

The intricate structure of this compound has prompted extensive research into the design and synthesis of various structural modifications to understand the chemical features crucial for its potent biological activity. These studies, often guided by structure-activity relationship (SAR) principles, have involved targeted alterations to different parts of the molecule, including the pederic acid subunit and the side chain.

Early SAR studies on the pederic acid portion of this compound revealed that certain peripheral groups could be modified or removed without a significant loss of potency. rsc.orgrsc.org For instance, research demonstrated that the methyl substituent at the C3 position was not essential for biological activity. rsc.org An analog lacking this C3 methyl group was found to be as potent as this compound itself. rsc.org Furthermore, an analog missing both the C3 methyl group and the exocyclic methylene (B1212753) group at C4 showed only a modest decrease in cytotoxicity, indicating that these functionalities are not critical for the compound's primary mechanism of action. rsc.orgrsc.org

Other chemical modifications have been explored to probe the importance of various functional groups. psu.edu These include:

Catalytic Hydrogenation: To saturate the exocyclic double bond.

Epoxidation and Oxidation: To alter the olefinic bond.

Acetal Exchange Reactions: To modify the C6 acetal unit. psu.edu

These investigations have consistently highlighted that the core functionality, particularly the α-hydroxyamidoacetal system involving the C7 hydroxyl group and the C10 azaacetal, is critical for the biological potency of the mycalamides. psu.edu Modifications at the C6 acetal center, such as reduction, led to a notable loss of activity. researchgate.net In contrast, saturation of the exocyclic alkene in the pederate moiety resulted in analogs that were nearly as potent as the natural mycalamides, confirming that this double bond is not a requirement for activity. researchgate.net

Table 1: Activity of Saturated this compound Analogs Against P388 Cells

Compound Modification Relative Potency
This compound - ++++
Analog 125 Saturated exocyclic alkene ++++
Analog 126 Saturated exocyclic alkene ++++

Data sourced from studies on saturated and acetal-variant mycalamide derivatives. researchgate.net The potency is represented on a relative scale.

Synthesis of Sugar Analogs

In an effort to explore the role of the complex trioxadecalin ring system (the "right half") of this compound, researchers have designed and synthesized analogs where this moiety is replaced with simpler sugar units. clockss.org This strategy aims to clarify the essential structural requirements for biological function and potentially develop analogs with more accessible synthetic routes. clockss.org

Several novel sugar analogs of this compound have been synthesized by coupling various glycosyl amines with pederic acid, the "left half" of the natural product. clockss.orgresearchgate.netcrossref.org The general synthetic scheme involves the preparation of protected glycosyl amines derived from common monosaccharides, which are then coupled with pederic acid (12) to form the amide linkage. A final deprotection step yields the target sugar analogs. clockss.org

For example, L-glucosyl and L-xylosyl analogs were prepared. The synthesis of the L-glucosyl analog (3) began with the known azide (B81097) (8), which was hydrogenated to produce the corresponding amine (10). This amine was then coupled with pederic acid (12) to give the amide (13). Subsequent removal of the acyl protective groups with sodium methoxide (B1231860) in methanol (B129727) afforded the L-glycosyl analog (3). clockss.org A similar pathway starting from azide (9) was used to synthesize the L-xylosyl analog (4). clockss.org Furthermore, D-sugar analogs (5 and 6) were synthesized using the enantiomeric starting materials (15 and 16, respectively). clockss.org

Table 2: Synthesis and Activity of this compound Sugar Analogs

Analog Sugar Moiety Cytotoxicity (HeLa, IC₅₀ µM) Antiviral Activity (VZV, MIC µg/mL)
3 L-Glucose >50 >50
4 L-Xylose >50 >50
5 D-Glucose 2.0 3.1
6 D-Xylose 3.5 6.3

| This compound | Natural Side Chain | 0.0008 | 0.003 |

Data sourced from Nakata et al., 2006. clockss.org Cytotoxicity and antiviral activity were tested, revealing that the stereochemistry of the sugar moiety is important for biological activity.

These studies revealed that replacing the natural right-half of this compound with simple sugar derivatives leads to a significant reduction in potency. However, the results also indicated that the stereochemistry of the sugar portion and the amide linkage is important for the residual biological activity observed. clockss.org

Structure Activity Relationship Sar Studies

Identification of Essential Structural Elements for Biological Potency

Importance of Central α-Hydroxyamidoacetal Functionality (C-7 OH, C-10 Azaacetal Units)

The central core of the mycalamide A structure, featuring an α-hydroxyamidoacetal functionality, is paramount for its biological potency. Specifically, the hydroxyl group at the C-7 position and the azaacetal unit at C-10 have been identified as critical components. psu.edu Chemical modification studies have demonstrated that alterations to this region of the molecule lead to a significant reduction or complete loss of activity. The instability of the C-10 azaacetal unit under acidic conditions further underscores its importance to the structural integrity and, consequently, the bioactivity of the molecule. psu.edu

Role of N-(1-alkoxy-1-alkyl)amide Bridge

The N-(1-alkoxy-1-alkyl)amide bridge, which connects the two main fragments of the this compound molecule, plays a crucial role in its biological activity. This structural motif is also present in the related potent insect toxin, pederin (B1238746). Synthetic strategies aimed at constructing this bridge have highlighted its significance. capes.gov.brresearchgate.net The lability of the N-acylaminal group, which can act as a latent acyliminium ion, has been suggested as a potential mechanism contributing to the bioactivity of the mycalamide family. nih.gov

Criticality of Stereochemical Orientation at C7 and the N-Acyl Aminal Group

The precise three-dimensional arrangement of atoms, or stereochemistry, within the this compound molecule is a critical determinant of its biological potency. The stereochemistry at the C7 position, in particular, has been shown to be an important factor. pitt.edu Studies on the C7 epimer of this compound, where the spatial orientation of the hydroxyl group is inverted, revealed a notable decrease in biological activity against cancer cell lines. pitt.edunih.gov Similarly, the stereochemistry of the N-acyl aminal group at C10 is crucial. For instance, 10-epi-18-O-methyl mycalamide B, a diastereoisomer with an altered configuration at C10, was found to be approximately 1000 times less toxic than its natural counterpart, highlighting the stringent stereochemical requirements for potent cytotoxicity. nih.gov This underscores that even subtle changes in the spatial arrangement of these functional groups can have a profound impact on the molecule's ability to interact with its biological target.

Impact of Targeted Structural Modifications on Activity

Effects of Methyl and Methylene (B1212753) Group Deletions

The pederin-like family of compounds, which includes the mycalamides, is characterized by a tetrahydropyran (B127337) ring with an exo-β-methylene branch. rsc.org The exocyclic methylene group at the C4 position, while a distinctive feature, has been shown to be non-essential for biological activity in mycalamide analogues. nih.gov Saturated analogues where this double bond is removed were found to be nearly as potent as the natural mycalamides, indicating that this feature is not a primary determinant of cytotoxicity. researchgate.net

Influence of Hydroxyl Group Methylation

The selective methylation of the hydroxyl groups in this compound has revealed differing roles for these functionalities in its biological activity. pearson.com Methylation of the C7 hydroxyl group leads to a significant decrease in potency, suggesting that a free hydroxyl group at this position is required for optimal activity. researchgate.net In contrast, methylation of the C18 hydroxyl group, located in the side chain, can be tolerated and in some cases even leads to increased potency. For example, 18-O-methyl this compound and 18-O-methyl mycalamide B have demonstrated potent antiproliferative effects. capes.gov.brresearchgate.net These findings indicate that while the C7 hydroxyl is a key interaction point, the C18 hydroxyl can be modified to potentially fine-tune the molecule's properties without compromising its bioactivity.

Compound/ModificationKey Structural ChangeImpact on Biological ActivityReference(s)
This compound Parent CompoundPotent antiviral and antitumor activity ontosight.aicanterbury.ac.nz
C7-epi-Mycalamide A Inversion of stereochemistry at C73-fold decrease in activity against HeLa cells pitt.edu
10-epi-18-O-methyl mycalamide B Inversion of stereochemistry at C101000-fold less toxic than its diastereoisomer nih.gov
Saturated Mycalamide Analogs Removal of the exocyclic methylene group at C4Nearly equipotent to natural mycalamides researchgate.net
C7-O-methyl this compound Methylation of the C7 hydroxyl groupAttenuated cytotoxicity researchgate.net
18-O-methyl this compound Methylation of the C18 hydroxyl groupIncreased potency (IC50 = 0.1 ng/mL against P388 cells) researchgate.net
18-O-methyl Mycalamide B Methylation of the C18 hydroxyl groupHighly cytotoxic (IC50 = 0.07 ng/mL against P388 cells) researchgate.net

Alterations to the Mycalamide D Backbone

This compound and Mycalamide D are closely related natural products isolated from marine sponges of the genus Mycale. mdpi.comresearchgate.net Their structural backbone is nearly identical, with a key difference that informs structure-activity relationships. Mycalamide D possesses a hydroxyl group at the C13 position (within the trioxadecalin ring system), whereas this compound features a methoxy (B1213986) group at the same position. researchgate.netmdpi.com

The comparison between these two natural analogs underscores the importance of the substitution at C13. The presence of the methoxy group in this compound, as opposed to the more polar hydroxyl group in Mycalamide D, is a critical factor for maximizing cytotoxicity.

Table 1: Comparison of Cytotoxicity of this compound and Mycalamide D

Compound Key Structural Difference (at C13) Relative Cytotoxicity Reference
This compound Methoxy (-OCH₃) group Potent (e.g., IC₅₀ 1–5 nM) mdpi.com
Mycalamide D Hydroxyl (-OH) group ~20-fold less potent than this compound researchgate.net

Conformational Analysis and its Correlation with Bioactivity

The potent biological activity of this compound is intrinsically linked to its specific three-dimensional conformation. canterbury.ac.nz The molecule is not a rigid structure, and its preferred shape in solution, particularly the conformation of the trioxadecalin (aza-acetal) ring system and the orientation of the side chains, is crucial for its interaction with its biological target, the ribosome. canterbury.ac.nzwikipedia.orgwikipedia.org

Several studies have highlighted the importance of the stereochemistry at key positions, as changes can induce significant conformational shifts that lead to a dramatic loss of bioactivity. researchgate.net

C10 Stereochemistry: The stereocenter at C10, located within the N-acyl aminal linkage, is particularly sensitive. Epimerization at this position, which alters the spatial arrangement of the two main fragments of the molecule, results in a substantial decrease in biological activity. pitt.edu For the related Mycalamide B, its C10 epimer was found to be three times less biologically active than the natural compound. pitt.edu This loss of potency is attributed to the significant conformational changes that result from the inversion of this stereocenter. nih.gov

C7 Stereochemistry: The stereochemistry at C7 is also vital. The synthesis of 7-epi-Mycalamide A, an isomer with the opposite configuration at the C7 hydroxyl group, has been reported. nih.govfigshare.comnih.gov Studies investigating the inversion of the C7 stereochemistry determined that 7-epi-mycalamide A showed a significant reduction in cytotoxicity, highlighting the importance of the natural configuration at this position for optimal activity. researchgate.net

Amide Moiety Conformation: The stereochemistry around the central amide moiety is critical for biological activity. canterbury.ac.nz Nuclear Overhauser effect (NOE) experiments have been used to determine the solution conformation, confirming the spatial proximity of specific protons and thus defining the molecule's folded shape. canterbury.ac.nz These studies show that the molecule adopts a preferred conformation that is essential for binding to its target. Any structural modification that disrupts this conformation, such as epimerization at C7 or C10, leads to a pronounced decrease in potency. researchgate.netpitt.edu

Table 2: Effect of Stereochemical Inversion on this compound Bioactivity

Modification Location Conformational Impact Resulting Bioactivity Reference(s)
Epimerization C7 Alters the orientation of the pederic acid-derived side chain. Significantly reduced cytotoxicity. researchgate.net
Epimerization C10 Changes the relative orientation of the two major molecular halves, altering the overall 3D shape. Substantially reduced; C10-epi-Mycalamide B is 3x less active. pitt.edu

Mechanisms of Action at the Molecular and Cellular Levels

Cellular Processes Affected by Mycalamide A

The potent inhibition of protein synthesis by this compound triggers a cascade of cellular events, most notably the induction of programmed cell death, or apoptosis.

Induction of Apoptosis Pathways

This compound is a potent inducer of apoptosis in various cell lines. nih.govnih.govresearchgate.netwgtn.ac.nz This programmed cell death is a key component of its cytotoxic and antitumor activity. The induction of apoptosis has been confirmed through multiple lines of evidence, including DNA laddering, the exposure of phosphatidylserine (B164497) on the outer leaflet of the plasma membrane (detected by Annexin-V staining), and characteristic morphological changes such as cell shrinkage and nuclear fragmentation. nih.govresearchgate.netwgtn.ac.nz

The link between protein synthesis inhibition and apoptosis is well-established, as the continuous synthesis of certain regulatory proteins is necessary for cell survival. researchgate.net By halting this synthesis, this compound can tip the cellular balance towards apoptosis. Interestingly, some studies have shown that cells transformed with oncogenes like ras or bcr-abl are more susceptible to apoptosis induced by this compound compared to their non-transformed counterparts. nih.gov

Caspase Activation and Programmed Cell Death Markers

Apoptosis is executed by a family of proteases called caspases. plos.orgnih.gov These enzymes are present in the cell as inactive zymogens (procaspases) and are activated in a cascade upon receiving an apoptotic signal. nih.gov this compound treatment leads to the activation of these key executioner enzymes.

A hallmark of apoptosis is the activation of initiator and executioner caspases. plos.orgnih.gov Research has demonstrated that exposure of cells to this compound leads to the cleavage and activation of caspase-3, a key executioner caspase. nih.gov The presence of cleaved caspase-3 is a definitive marker of ongoing apoptosis, confirming that this compound utilizes this pathway to induce cell death. nih.gov The activation of the caspase cascade ultimately leads to the degradation of numerous cellular proteins and the characteristic dismantling of the cell. plos.orgnih.gov

p53-Independent Apoptotic Mechanisms

This compound is capable of inducing apoptosis, or programmed cell death, through pathways that are not reliant on the tumor suppressor protein p53. researchgate.netresearchgate.net This is a significant attribute, as many cancers harbor mutations in the p53 gene, rendering them resistant to conventional therapies that depend on a functional p53 pathway. Research has shown that in murine JB6 Cl41 P+ cells, this compound induces apoptosis at subnanomolar to nanomolar concentrations. mdpi.comnih.gov This induced cell death is executed via caspase-3, a key executioner caspase in the apoptotic cascade. mdpi.com The ability of this compound to trigger apoptosis independently of p53 suggests its potential as a therapeutic agent against a broader range of cancers, including those with p53 mutations. researchgate.net

Inhibition of Neoplastic Transformation Processes

A crucial aspect of this compound's anticancer activity is its ability to inhibit neoplastic transformation, the process by which a normal cell acquires the characteristics of a cancer cell. mdpi.comnih.gov In studies using murine JB6 Cl41 P+ cells, this compound was shown to inhibit epidermal growth factor (EGF)-induced neoplastic transformation at very low, non-cytotoxic concentrations. mdpi.com The concentration required to achieve a 50% inhibition of colony formation in soft agar (B569324) (INCC50) was determined to be a remarkably low 0.137 ± 0.035 nM after one week of treatment. mdpi.com This demonstrates the compound's potent ability to interfere with the early stages of cancer development.

Modulation of Oncogenic Nuclear Factor Transcriptional Activity (AP-1, NF-κB, p53)

This compound exerts its effects in part by modulating the activity of key oncogenic transcription factors, including Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB). mdpi.comnih.gov These transcription factors play a pivotal role in regulating the expression of genes involved in inflammation, cell proliferation, and metastasis. mdpi.com this compound has been shown to inhibit the transcriptional activity of both AP-1 and NF-κB, which is a potential mechanism for its cancer-preventive properties. mdpi.comnih.gov By downregulating the activity of these factors, this compound can suppress the promoter-induced neoplastic transformation of cells. mdpi.com While it induces apoptosis independently of p53, some studies indicate that this compound can also suppress the transcriptional activity of p53 at certain concentrations. researchgate.net

Signaling Pathway Modulation

Induction of MAPK Kinase Phosphorylation (p38, JNK, ERK)

This compound has been observed to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are critical in regulating cellular processes such as proliferation, differentiation, and apoptosis. Specifically, at high concentrations, this compound induces the phosphorylation of the kinases p38, JNK (c-Jun N-terminal kinase), and ERK (extracellular signal-regulated kinase). mdpi.comnih.govresearchgate.net The activation of these kinase signaling pathways is part of the cellular response to this compound and is implicated in its cytotoxic effects. mdpi.com

Specific Protein Biosynthesis Inhibition and Oncogene Effects

A primary and well-established mechanism of action for this compound is the potent inhibition of protein synthesis. nih.govnih.govmdpi.com This activity is central to its cytotoxic and antiviral effects. This compound has been shown to bind to the large ribosomal subunit, thereby inhibiting the translation of RNA into protein. researchgate.netnih.gov This non-specific inhibition of protein synthesis can have profound effects on cancer cells, which often have a high demand for protein production to sustain their rapid growth and proliferation. The compound has demonstrated potent antiproliferative activity in various cancer models, including leukemia, lung, pancreatic, and colon carcinomas. mdpi.com Furthermore, this compound has been shown to be a more potent inducer of apoptosis in myeloid cells transformed with the ras or bcr-abl oncogenes, highlighting its enhanced effect on cells with specific cancer-driving mutations. researchgate.net

Antiviral Molecular Mechanisms

In addition to its anticancer properties, this compound exhibits significant antiviral activity. nih.govontosight.aiacs.org Its primary antiviral mechanism is also attributed to its ability to inhibit protein synthesis, a process essential for viral replication. nih.gov By halting the production of viral proteins, this compound can effectively stop the propagation of the virus. It has shown activity against a range of viruses, including A59 coronavirus, Herpes simplex type I, and Polio type I. nih.gov More recent research has also suggested that synthetic analogues of this compound can bind to the nucleoprotein (NP) of the influenza virus, potentially inhibiting its replication by interfering with the nuclear transport of NP and its binding to viral RNA. nih.govrsc.org

Interaction with Viral Nucleoproteins (e.g., Influenza Virus NP)

This compound and its synthetic analogs have been identified as potent inhibitors of the influenza virus through direct interaction with the viral nucleoprotein (NP). mdpi.complos.orgrsc.org The NP is a critical multifunctional protein, essential for numerous stages of the viral life cycle, including viral RNA synthesis, and the transport of the viral genome. plos.orgnih.gov

Research has demonstrated that analogs of this compound bind with high affinity to the influenza A virus nucleoprotein. nih.gov This interaction is not random; studies have pinpointed the binding site to the N-terminal region of the NP. mdpi.comnih.gov Specifically, experiments have shown that the compounds likely bind within the N-terminal 13-amino acid tail of the nucleoprotein. nih.govnih.gov This particular region is crucial as it mediates the nuclear transport of the NP and its binding to viral RNA. mdpi.comnih.govnih.gov

By binding to this essential N-terminal domain, this compound analogs effectively disrupt the normal functions of the nucleoprotein. nih.gov The binding activity of these compounds has been shown to directly correlate with their antiviral efficacy; stronger binding to the NP results in more potent inhibition of viral multiplication. nih.gov This targeted interaction prevents the proper transport and RNA-binding activities of the NP, which are vital for the assembly of new viral components. mdpi.comnih.govnih.gov Small-molecule compounds that target the NP, such as mycalamide analogs, are therefore considered promising antiviral agents because they inhibit viral replication by disrupting these crucial NP functions. plos.orgasm.org

Table 1: Research Findings on this compound Interaction with Influenza Nucleoprotein (NP)

Finding Description Source(s)
Binding Target This compound analogs bind with high affinity to the influenza A virus nucleoprotein (NP). mdpi.com, nih.gov
Binding Region The compounds bind to the N-terminal region of NP, specifically suggested to be within the first 13 amino acids. mdpi.com, nih.gov, nih.gov
Functional Disruption This binding interferes with the nuclear transport of NP and its ability to bind viral RNA. mdpi.com, nih.gov, nih.gov
Antiviral Correlation The antiviral activity of the compounds correlates directly with their NP binding affinity. nih.gov

Inhibition of Viral Replication Stages

The primary mechanism underpinning this compound's broad antiviral activity is its potent ability to inhibit protein synthesis. mdpi.comnih.gov This inhibition is not specific to viral proteins but affects the host cell's translational machinery, which viruses hijack to produce their own proteins. By halting protein synthesis, this compound effectively stops the production of essential viral components, thereby inhibiting viral replication at multiple stages. rsc.orgnih.gov

This general mechanism of action has been observed across different types of viruses. For instance, this compound has demonstrated inhibitory effects against Herpes simplex type I and Polio type I viruses. mdpi.comnih.gov Its activity against the A59 coronavirus has also been reported. mdpi.comnih.gov The fundamental reliance of viruses on the host's cellular machinery for protein production makes them vulnerable to inhibitors like this compound. nih.gov

In Vitro Biological Activity Spectrum

Antitumor and Cytotoxic Activity

Mycalamide A exhibits pronounced cytotoxic and antitumor effects across a range of cancer cell lines. Its mechanism of action is primarily attributed to the inhibition of protein synthesis. nih.govaacrjournals.orgasm.org

Activity against Various Human and Murine Cancer Cell Lines

This compound has demonstrated potent in vitro activity against a variety of both human and murine cancer cell lines. nih.govnih.gov Early studies revealed its efficacy against P388 murine leukemia cells. nih.govpharm.or.jp Its cytotoxic effects extend to several solid tumor models, including B16 melanoma, Lewis lung carcinoma, M5076 ovarian sarcoma, and colon 26 carcinoma. nih.govnih.gov

Furthermore, this compound has shown significant activity against human tumor xenografts, including MX-1 (breast), CX-1 (colon), and Burkitt's lymphoma. nih.govnih.govpharm.or.jp It is also a potent inhibitor of the replication of various human cancer cell lines such as HL-60 (promyelocytic leukemia), HT-29 (colon adenocarcinoma), A549 (lung carcinoma), and HeLa (cervical cancer). nih.govaacrjournals.orgnih.gov

Table 1: Antitumor and Cytotoxic Activity of this compound against Various Cancer Cell Lines

Cell Line Cancer Type Organism Reference
P388 Leukemia Murine nih.gov, aacrjournals.org, pharm.or.jp
B16 Melanoma Murine nih.gov, nih.gov
Lewis Lung Carcinoma Murine nih.gov, nih.gov
M5076 Ovarian Sarcoma Murine nih.gov, nih.gov
Colon 26 Carcinoma Murine nih.gov
MX-1 Breast Adenocarcinoma Human nih.gov, nih.gov
CX-1 Colon Adenocarcinoma Human nih.gov, nih.gov
Burkitt's Lymphoma Lymphoma Human nih.gov, nih.gov
HL-60 Promyelocytic Leukemia Human nih.gov, aacrjournals.org, nih.gov
HT-29 Colon Adenocarcinoma Human nih.gov, aacrjournals.org, nih.gov
A549 Lung Carcinoma Human nih.gov, aacrjournals.org, nih.gov
HeLa Cervical Cancer Human nih.gov
JB6 Cl41 P+ Epidermal Murine nih.gov, nih.gov

Potency in Nanomolar Concentration Ranges

A remarkable feature of this compound's cytotoxic activity is its high potency, often exerting its effects at nanomolar (nM) concentrations. For several human and murine tumor cell lines, the concentration required to inhibit cell replication by 50% (IC50) is 5 nM or less. nih.govaacrjournals.org Specifically, against P388, HL-60, HT-29, and A549 cells, the IC50 value is below 5 nM. nih.govaacrjournals.org In studies with murine JB6 Cl41 P+ cells, this compound induced apoptosis at subnanomolar to nanomolar concentrations. nih.govnih.gov The concentration causing a 50% reduction in viable cells (IC50) after 24 hours was determined to be 6.32 nM. nih.gov Furthermore, it inhibited EGF-induced neoplastic transformation at an even lower concentration (INCC50) of 0.137 nM. nih.gov This high potency underscores the potential of this compound as a powerful cytotoxic agent. thieme-connect.commdpi.com

Differential Susceptibility in Oncogene-Transformed Cells

Research has indicated that cells transformed with certain oncogenes may exhibit differential susceptibility to this compound. Studies using the 32D myeloid cell line and its counterparts transformed with either the ras or bcr/abl oncogenes have shown that the transformed cells are more susceptible to apoptosis induced by this compound compared to the non-transformed parental cells. wgtn.ac.nzresearchgate.net While the proliferation of both transformed and non-transformed cells was similarly blocked, the oncogene-transformed cells showed reduced viability at higher concentrations of the compound. researchgate.net This suggests that this compound may have a more pronounced apoptotic effect on cells with specific genetic alterations, such as those involving the Ras signaling pathway. wgtn.ac.nzresearchgate.net this compound has been reported to inhibit the biosynthesis of p21ras, a key protein in the Ras signaling pathway. researchgate.net

Antiviral Activity Profile

In addition to its antitumor properties, this compound has demonstrated a notable spectrum of antiviral activity.

Efficacy Against Specific Viruses (e.g., A59 Coronavirus, Herpes Simplex Type I, Polio Type I)

This compound has shown efficacy against several types of viruses. It has been reported to be active against the A59 coronavirus. nih.govrsc.orgpreprints.orgmdpi.com Furthermore, it exhibits inhibitory activity against Herpes Simplex Virus Type I (HSV-1) and Polio Type I virus. thieme-connect.comnih.govrsc.orgnih.gov The potency of its antiviral effect is significant, with activity against HSV-1 and Polio Type I observed at concentrations of 5 ng/disc. nih.govresearchgate.net

Table 2: Antiviral Activity of this compound

Virus Activity Potency Reference
A59 Coronavirus Active - nih.gov, rsc.org, preprints.org, mdpi.com
Herpes Simplex Virus Type I (HSV-1) Inhibitory 5 ng/disc nih.gov, thieme-connect.com, nih.gov, rsc.org, researchgate.net
Polio Type I Virus Inhibitory 5 ng/disc nih.gov, thieme-connect.com, rsc.org
Influenza Virus Inhibitory - preprints.org, mdpi.com

Immunosuppressive Activity

Beyond its cytotoxic and antiviral effects, this compound is also a potent immunosuppressive agent. pharm.or.jpresearchgate.net It has been shown to inhibit the activation of T-cells, a critical component of the adaptive immune response. nih.govclockss.org Notably, its immunosuppressive potency is reported to be approximately 1,000 times greater than that of Cyclosporin A on a molar basis, placing it among the most powerful immunosuppressive compounds discovered. nih.gov This activity is of significant interest for its potential in modulating T-cell function. nih.gov However, some research suggests that the immunosuppressive effects observed may not be selective and could be a consequence of its general cytotoxicity, as it did not selectively inhibit interleukin-2 (B1167480) production in the absence of cytotoxicity in one study. wgtn.ac.nz

Analytical Methodologies in Mycalamide a Research

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to defining the complex chemical architecture of Mycalamide A.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, COSY, NOE, HMQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the complete structural and stereochemical assignment of this compound. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to piece together its intricate molecular framework. researchgate.netweebly.com

¹H and ¹³C NMR: One-dimensional ¹H and ¹³C NMR spectra provide initial information on the types and numbers of protons and carbons present in the molecule, respectively. wgtn.ac.nzmdpi.com The chemical shifts in these spectra offer clues about the electronic environment of each nucleus. mdpi.com For instance, ¹³C NMR data can help identify key functional groups. nih.gov

COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton (¹H-¹H) coupling correlations, typically through two or three bonds. psu.eduird.fr It is instrumental in identifying adjacent protons and thus assembling fragments of the carbon skeleton. psu.edu

NOE (Nuclear Overhauser Effect): NOE experiments, often conducted as 2D NOESY (Nuclear Overhauser Effect Spectroscopy), provide information about protons that are close in space, even if they are not directly connected through bonds. psu.eduird.fr This is crucial for determining the relative stereochemistry and conformation of the molecule. psu.edu

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These 2D experiments correlate the chemical shifts of protons directly attached to carbon atoms (¹J C-H coupling). psu.eduird.fryoutube.com They are essential for assigning specific proton signals to their corresponding carbon signals. umn.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This powerful 2D technique shows correlations between protons and carbons that are separated by two or three bonds (²J C-H and ³J C-H couplings). psu.eduird.fryoutube.com HMBC is vital for connecting the various structural fragments identified by COSY and for assigning quaternary carbons (carbons with no attached protons). umn.edu

Through the careful analysis and integration of data from these NMR experiments, researchers can deduce the complete connectivity and three-dimensional structure of this compound. psu.eduird.fr

Mass Spectrometry (MS, HRMS)

Mass spectrometry (MS) is a critical tool for determining the molecular weight and elemental composition of this compound. measurlabs.comresearchgate.net

Mass Spectrometry (MS): Standard MS techniques provide the mass-to-charge ratio (m/z) of the ionized molecule, giving a preliminary molecular weight.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, often to four or more decimal places. researchgate.netfilab.fr This high precision allows for the unambiguous determination of the molecular formula by distinguishing between compounds with the same nominal mass but different elemental compositions. filab.frmdpi.com For example, the positive-ion HRESIMS of a related compound showed a pseudomolecular ion that was used to calculate its molecular formula. mdpi.com

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique used throughout the research process of this compound. wikipedia.orgkhanacademy.org It is employed for several purposes:

Monitoring Purification: During the isolation of this compound from the crude sponge extract, TLC is used to track the separation of the desired compound from other metabolites. umich.edu

Assessing Purity: TLC can quickly provide a qualitative assessment of the purity of a this compound sample. wikipedia.orgumich.edu

Reaction Monitoring: In synthetic studies involving this compound, TLC is used to monitor the progress of chemical reactions. psu.eduwikipedia.org

The principle of TLC involves spotting the sample on a plate coated with an adsorbent (the stationary phase) and developing it with a solvent system (the mobile phase). The different components of the mixture travel up the plate at different rates depending on their polarity and interaction with the stationary phase, leading to their separation. khanacademy.org

Quantitative Analysis in Biological Samples (e.g., Sponge Tissue)

Determining the concentration of this compound within the source organism, such as the marine sponge Mycale sp., is important for understanding its natural abundance and ecological role. ulisboa.pt While specific, detailed protocols for the quantitative analysis of this compound in sponge tissue are not extensively reported in the provided context, the general approach would involve:

Extraction: Efficiently extracting the compound from the sponge tissue using appropriate solvents.

Chromatographic Separation: Utilizing techniques like High-Performance Liquid Chromatography (HPLC) to separate this compound from the complex mixture of other metabolites in the extract.

Detection and Quantification: Using a detector, such as a UV detector or a mass spectrometer, to measure the amount of this compound present. Quantification is typically achieved by comparing the peak area of the sample to a calibration curve generated with known concentrations of a pure this compound standard.

Spatial variations in the concentration of this compound within the sponge have been noted, suggesting that the production or storage of the compound may be localized. wgtn.ac.nz

Cellular and Biochemical Assay Methodologies

To investigate the potent biological activities of this compound, a variety of cellular and biochemical assays are employed. These assays are crucial for understanding its mechanism of action and its potential as a therapeutic agent.

Cell Viability and Proliferation Assays (e.g., Trypan Blue Exclusion, MTS Test)

These assays are fundamental for determining the cytotoxic and anti-proliferative effects of this compound on cancer cells and other cell lines.

Trypan Blue Exclusion Assay: This is a classic method for assessing cell viability. nih.gov The principle is based on the integrity of the cell membrane. nih.govbjournal.org Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue under a microscope. nih.gov This method has been used to determine the inhibition of cell growth and viability in response to this compound. nih.govwgtn.ac.nz The number of stained (non-viable) and unstained (viable) cells is counted to calculate the percentage of viable cells. nih.gov

MTS Test: The MTS assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells. windows.netbiocompare.com Viable, metabolically active cells contain NAD(P)H-dependent dehydrogenase enzymes that reduce the MTS tetrazolium compound into a colored formazan (B1609692) product that is soluble in the cell culture media. windows.net The amount of formazan produced is directly proportional to the number of living cells and can be quantified by measuring the absorbance of the solution at a specific wavelength (typically 490-500 nm). windows.net This assay has been used to determine the cytotoxicity of this compound in various cell lines, such as HeLa cells. nih.govresearchgate.net

The following table summarizes findings from cell viability assays with this compound:

Cell LineAssay TypeObserved EffectReference
HeLaMTS TestDecreased cell viability with an IC₅₀ of 5.5 ± 0.8 nM. researchgate.net
JB6 Cl41 P+Trypan Blue ExclusionInhibition of cell proliferation. nih.gov
Various Cell LinesMTT Assay and Trypan Blue Dye ExclusionPotent inhibition of proliferation. wgtn.ac.nz
32D cells (parental, ras-transformed, bcr/abl-transformed)MTT Assay and Trypan Blue ExclusionInduced cell death; ras-transformed cells showed increased sensitivity. researchgate.net

Apoptosis Detection Assays (e.g., Annexin-V, Propidium Iodide Staining, DNA Laddering, Western Blotting for Caspase Cleavage)

The induction of apoptosis, or programmed cell death, is a key indicator of the anticancer potential of a compound. Research on this compound has utilized several established assays to confirm its pro-apoptotic effects.

Annexin-V and Propidium Iodide Staining:

Annexin-V is a protein that binds to phosphatidylserine (B164497), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA but cannot cross the membrane of live cells, thus marking late apoptotic or necrotic cells. nih.gov Studies have demonstrated that treatment with this compound leads to an increase in Annexin-V positive cells, indicating the initiation of apoptosis. guidetopharmacology.orgciteab.com The combination of Annexin-V and PI staining in flow cytometry allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells, providing a quantitative measure of this compound's effect on cell viability. guidetopharmacology.orglarvol.com

DNA Laddering:

A hallmark of apoptosis is the cleavage of chromosomal DNA into internucleosomal fragments by endogenous endonucleases. When this fragmented DNA is analyzed by agarose (B213101) gel electrophoresis, it appears as a characteristic "ladder" of bands. Research has shown that treating various cancer cell lines with this compound results in dose-dependent DNA laddering, a definitive sign of apoptosis. guidetopharmacology.orgnih.govresearchgate.net For instance, in 32D myeloid cells, significant DNA laddering was observed at concentrations of 100 nM and 1000 nM of this compound after 24 hours of treatment. nih.gov

Western Blotting for Caspase Cleavage:

Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis. The activation of these proteases involves their cleavage into smaller, active subunits. Western blotting can be used to detect the cleaved forms of caspases, such as caspase-3, providing evidence of apoptosis induction. Studies have shown that this compound treatment leads to the cleavage of caspase-3 in murine JB6 Cl41 P+ cells, confirming the involvement of the caspase cascade in its mechanism of action. nih.govmdpi.com

Interactive Table: Apoptosis Induction by this compound

Cell Line Assay Observation Concentration Reference
Multiple Cell Lines Annexin-V Staining Increased staining, indicating apoptosis Not specified guidetopharmacology.org
32D Myeloid Cells DNA Laddering Dose-dependent DNA fragmentation 1-1000 nM nih.gov
JB6 Cl41 P+ Cells Caspase-3 Cleavage Increased levels of cleaved caspase-3 Not specified nih.govmdpi.com

Anchorage-Independent Growth Assays

The ability of cancer cells to grow and proliferate without being attached to a solid surface is a key characteristic of malignant transformation, known as anchorage-independent growth. Assays that measure this property are crucial for evaluating the anticancer potential of compounds like this compound.

Soft Agar (B569324) Colony Formation Assay:

This is the most common assay for assessing anchorage-independent growth. In this method, cells are cultured in a semi-solid agar medium that prevents attachment to the culture dish. Only transformed cells can form colonies in this environment. Research has demonstrated that this compound effectively inhibits the epidermal growth factor (EGF)-induced neoplastic transformation of murine JB6 Cl41 P+ cells in a soft agar assay. nih.govnih.gov This inhibition of colony formation indicates that this compound can interfere with the signaling pathways that lead to malignant transformation. Furthermore, this compound has been shown to inhibit the colony formation of the human cancer cell line HeLa. nih.gov

Interactive Table: Inhibition of Anchorage-Independent Growth by this compound

Cell Line Assay Type Effect of this compound Key Finding Reference
JB6 Cl41 P+ Soft Agar Assay Inhibition of EGF-induced neoplastic transformation Prevents malignant transformation nih.govnih.gov
HeLa Colony Formation Inhibition of colony formation Demonstrates cytotoxic properties nih.gov

Transcriptional Activity Assays (e.g., Luciferase Reporter Gene Systems for AP-1, NF-κB, p53)

To understand the molecular pathways affected by this compound, researchers have utilized transcriptional activity assays. These assays measure the activity of specific transcription factors that are often dysregulated in cancer.

Luciferase Reporter Gene Systems:

This system involves introducing a plasmid into cells that contains a specific DNA response element (e.g., for AP-1, NF-κB, or p53) linked to a luciferase reporter gene. The activity of the transcription factor is then quantified by measuring the light produced by the luciferase enzyme. Studies using JB6 Cl41 cells stably expressing these reporter genes have shown that this compound inhibits the transcriptional activity of the oncogenic transcription factors AP-1 and NF-κB at nanomolar concentrations. nih.govmdpi.comoncotarget.com This inhibition is a potential mechanism for its cancer-preventive properties. Interestingly, while many pro-apoptotic drugs activate the tumor suppressor p53, this compound did not increase p53-dependent transcriptional activity, suggesting that the apoptosis it induces occurs through a p53-independent pathway. nih.gov

Interactive Table: Effect of this compound on Transcriptional Activity

Transcription Factor Cell Line Assay Result Concentration Reference
AP-1 JB6 Cl41 Luciferase Reporter Inhibition Starting from 7.8-15.6 nM nih.gov
NF-κB JB6 Cl41 Luciferase Reporter Inhibition Starting from 7.8-15.6 nM nih.gov
p53 JB6 Cl41 Luciferase Reporter No increase in activity Up to high concentrations nih.gov

Western Blotting for Protein Phosphorylation Analysis

Western blotting is a widely used technique to detect specific proteins in a sample and to assess their post-translational modifications, such as phosphorylation. This is particularly important for studying signaling pathways, where protein kinases play a crucial role.

Research has employed Western blotting to investigate the effect of this compound on key signaling kinases. In murine JB6 Cl41 P+ cells, treatment with high concentrations of this compound was found to induce the phosphorylation of the mitogen-activated protein kinases (MAPKs) p38, JNK, and ERK. nih.govmdpi.comresearchgate.net The activation of these stress-activated pathways is likely involved in the cellular response to the cytotoxic effects of this compound. researchgate.net

Interactive Table: this compound-Induced Protein Phosphorylation

Protein Cell Line Methodology Observation Reference
p38 MAPK JB6 Cl41 P+ Western Blot Increased phosphorylation nih.govmdpi.comresearchgate.net
JNK JB6 Cl41 P+ Western Blot Increased phosphorylation nih.govmdpi.comresearchgate.net
ERK JB6 Cl41 P+ Western Blot Increased phosphorylation nih.govmdpi.comresearchgate.net

In Vitro Translation Assays (e.g., HCV IRES Dual Luciferase, Ribosome Assembly, Radiometric Labeling)

This compound is a known inhibitor of protein synthesis. wikipedia.org In vitro translation assays are essential for dissecting the specific step of protein synthesis that is targeted.

HCV IRES Dual Luciferase Assay:

This assay uses a reporter mRNA containing two luciferase genes. The first is translated in a cap-dependent manner, while the second is translated via the Hepatitis C Virus (HCV) Internal Ribosome Entry Site (IRES), which bypasses some of the canonical initiation steps. Studies with the related compound Mycalamide B have shown that it inhibits both cap-dependent and IRES-dependent translation in a dose-dependent manner in rabbit reticulocyte lysates, indicating that it targets a fundamental step in the translation process. nih.govresearchgate.netdntb.gov.uaresearchgate.net

Radiometric Labeling:

This classic method involves incubating cells or cell-free extracts with a radiolabeled amino acid, such as [35S]methionine. The amount of radioactivity incorporated into newly synthesized proteins is then measured. Mycalamide B has been shown to potently inhibit the incorporation of [35S]methionine in vivo, confirming its role as a translation inhibitor. nih.govdntb.gov.uanih.gov

Ribosome Assembly Assays:

While specific data on this compound in ribosome assembly assays are less detailed, studies on its analogue, Mycalamide B, have utilized ribosome assembly analysis. These experiments, often involving ultracentrifugation through sucrose (B13894) gradients, can reveal if a compound interferes with the formation of the 80S ribosome complex. Mycalamide B was shown to cause an accumulation of 80S ribosomes, suggesting it inhibits the elongation phase of translation rather than initiation. nih.govnih.gov

Interactive Table: In Vitro Translation Inhibition by Mycalamides

Assay Compound System Key Finding Reference
HCV IRES Dual Luciferase Mycalamide B Rabbit Reticulocyte Lysate Inhibition of cap-dependent and IRES-dependent translation nih.govdntb.gov.uaresearchgate.net
[35S]methionine Labeling Mycalamide B In vivo Potent inhibition of protein synthesis nih.govdntb.gov.uanih.gov
Ribosome Assembly Mycalamide B In vivo Accumulation of 80S ribosomes, indicating elongation inhibition nih.gov

Ribosomal Binding Site Identification (e.g., Chemical Footprinting, X-ray Crystallography)

Pinpointing the precise binding site of a drug on its target is crucial for understanding its mechanism of action and for rational drug design. For this compound, chemical footprinting and X-ray crystallography have been instrumental.

Chemical Footprinting:

This technique uses chemical probes to modify accessible regions of RNA. When a drug is bound to the RNA, it protects the binding site from modification, creating a "footprint" that can be detected by primer extension. Chemical footprinting studies on the related Mycalamide B have identified its binding site on the large ribosomal subunit, specifically in the E-site (exit site). nih.govnih.govresearchgate.net The data indicates that Mycalamide B protects the C3993 residue of the 28S rRNA from chemical modification. nih.gov

X-ray Crystallography:

This powerful technique provides a high-resolution, three-dimensional structure of a molecule or a molecular complex. The crystal structure of this compound in a complex with the large ribosomal subunit from the archaeon Haloarcula marismortui has been solved. researchgate.netnih.govosti.gov This structure revealed in atomic detail that this compound binds to the E-site of the ribosome. researchgate.netresearchgate.netnih.gov By occupying the space normally taken by the CCA-end of a deacylated tRNA, this compound inhibits protein synthesis. nih.govosti.gov

Interactive Table: Ribosomal Binding Site of this compound

Technique Organism/System Binding Site Key Interaction Details Reference
X-ray Crystallography Haloarcula marismortui large ribosomal subunit E-site Occupies the space of the CCA end of E-site tRNA researchgate.netnih.govosti.gov
Chemical Footprinting Eukaryotic ribosome (Mycalamide B) E-site (proximal to C3993 of 28S rRNA) Protects the binding site from chemical modification nih.govnih.gov

Future Research Directions and Translational Perspectives

Exploration of Undiscovered Mycalamide A Sources

The initial discovery of this compound was from a marine sponge of the genus Mycale in New Zealand. mdpi.comrsc.org For a long time, this remained its only known natural source. However, subsequent research has revealed that the distribution of this potent metabolite may be wider than first assumed. Notably, this compound was later isolated from an ethanol (B145695) extract of the ascidian Polysincraton sp., collected from the Sea of Okhotsk in the Russian Pacific. mdpi.com This finding is significant as it demonstrates that the compound is not exclusive to the Mycale sponge genus, suggesting that other, as-yet-undiscovered marine invertebrates, potentially harboring the true producing symbiont, could serve as sources for this compound or its analogs. mdpi.com The exploration of diverse and underexplored marine habitats, particularly those known for rich biodiversity like the deep sea, remains a promising avenue for discovering new producers. mdpi.com

Optimization of Symbiotic Production and Cultivation

It is now understood that this compound is not produced by the sponge itself, but by a bacterial symbiont. nih.gov Metagenomic analysis has identified the producer as 'Candidatus Entomycale ignis', a proteobacterium living within the sponge Mycale hentscheli. nih.govpnas.org This discovery shifts the supply problem from the sponge to its microbial partner. The primary challenge is that the vast majority of marine symbiotic bacteria, including 'Ca. E. ignis', have so far proven unculturable using standard laboratory techniques. ulb.ac.be Future research must therefore focus on two main strategies:

Sponge Aquaculture (Mariculture): Cultivating the host sponge in controlled ex situ (land-based) or in situ (ocean-based) systems is one approach. nih.gov However, this is fraught with difficulty, as recreating the complex environmental conditions necessary for sponge health and stable metabolite production is challenging. nih.gov Changes in the microbial community within the sponge upon transfer to aquaculture have been observed, which could impact the production of the desired compound. nih.gov

Symbiont Culture: A more direct approach is to culture the symbiont itself. This requires a deep understanding of the symbiont's unique physiological needs, which are currently unknown. ulb.ac.bemdpi.com Developing novel cultivation strategies based on genomic and metabolic data could unlock a sustainable supply of this compound. mdpi.com

Advanced Analog Design for Enhanced Specificity and Potency

Chemical synthesis provides a powerful tool to overcome the supply limitations of natural products and to improve upon their inherent properties. The total synthesis of this compound has been achieved, opening the door for the creation of novel analogs. mdpi.com The primary goals of advanced analog design for this compound are to enhance its therapeutic index by:

Increasing Potency: Modifications to the core structure can lead to compounds with even greater cytotoxicity against target cells.

Improving Specificity: A key objective is to design analogs that are more selective for cancer cells over healthy cells, thereby reducing potential toxicity. Research into the structure-activity relationships (SAR) of the pederin (B1238746) family, to which this compound belongs, has shown that small structural changes can significantly impact biological activity. google.comresearchgate.net For example, the synthesis of a Mycalamide D, which differs from this compound at the C13 position, resulted in a compound with approximately 20-fold less potency, highlighting the sensitivity of the molecule to structural changes. researchgate.net Future work will likely involve creating libraries of analogs to systematically probe these relationships and identify candidates with superior drug-like properties. google.comacs.org

Comprehensive Elucidation of Remaining Mechanistic Ambiguities

The primary mechanism of action for this compound is well-established as the inhibition of protein synthesis. mdpi.com It exerts this effect by binding to the E-site of the large ribosomal subunit, effectively stalling the process of translation. mdpi.com However, while the "what" is known, the "how" it leads to cell death contains remaining ambiguities. Studies have shown that this compound induces apoptosis (programmed cell death), but the precise signaling pathways that are triggered following protein synthesis inhibition are not fully understood. researchgate.net It has been observed that oncogene-transformed cells show increased sensitivity to apoptosis induced by this compound compared to their non-transformed counterparts. researchgate.net A comprehensive elucidation of the downstream effects of ribosome binding is needed. This includes identifying the specific cellular stress responses that are activated and understanding why certain cancer cell lines exhibit heightened sensitivity. google.comresearchgate.net Answering these questions could help in identifying patient populations most likely to respond to a Mycalamide-based therapy.

Integration of Metagenomics in Natural Product Discovery and Biosynthesis

Metagenomics, the study of genetic material recovered directly from environmental samples, has been transformative in understanding the production of this compound. pnas.orgasm.org By sequencing the entire "meta-genome" of the Mycale hentscheli sponge and its associated microbial community, researchers were able to pinpoint the biosynthetic gene cluster (BGC) responsible for producing the compound. pnas.org This was achieved by searching the metagenomic data for sequences homologous to known polyketide synthase (PKS) genes from the related pederin family. asm.org This search identified the myc gene cluster within the genome of the symbiont 'Candidatus Entomycale ignis'. pnas.org

This success serves as a roadmap for future research. rsc.org Metagenomic approaches can be applied to:

Discover New Analogs: Mining the metagenomes of other sponges or marine organisms could reveal novel BGCs that produce new variants of this compound. nih.gov

Enable Heterologous Expression: Once a BGC is identified, it can be cloned and expressed in a more easily culturable host organism, such as E. coli or yeast. frontiersin.org This strategy bypasses the need to culture the native, often recalcitrant, symbiont and offers a scalable and sustainable production platform. frontiersin.org

Potential for Development as Research Probes and Therapeutic Leads

This compound's potent and specific mechanism of action makes it valuable both as a potential drug and as a tool for basic research.

Therapeutic Lead: With potent antiviral activity against viruses like Herpes simplex and Polio, and sub-nanomolar cytotoxicity against various cancer cell lines, this compound is a compelling therapeutic lead. mdpi.comrsc.orgontosight.ai Its family of compounds is being actively researched for anticancer applications. wikipedia.org The observation that mycalamides may not be highly susceptible to common drug efflux pumps—a major mechanism of chemotherapy resistance—further enhances their therapeutic potential. researchgate.net

Research Probes: A 'chemical probe' is a small molecule with a specific biological target that can be used to study cellular processes. mskcc.org Because this compound is a potent and specific inhibitor of protein synthesis, it can be used as a research probe to investigate the downstream consequences of translational arrest in various biological contexts. researchgate.net Synthetic analogs can also be designed to incorporate tags or labels, allowing for the visualization and tracking of their interactions within the cell.

Q & A

Q. What are the key synthetic strategies for Mycalamide A, and how do they address structural complexity?

this compound's synthesis involves multi-step strategies to construct its polyketide backbone and acyl aminal functionality. A common approach includes conjugating two fragments: the pederate-derived left half and the right half derived from chiral precursors like D-mannitol. For example, Toyota’s method employs an intermolecular aldol reaction and oxypalladation to achieve stereocontrol . Conjugation often requires activating the left half with reagents like p-toluenesulfonyl chloride, followed by coupling with amines from reduced azides. Challenges include isomer formation (e.g., 7-epi-mycalamide), addressed via Swern oxidation to minimize epimerization .

Q. What experimental models validate this compound’s cytotoxicity and apoptosis induction?

this compound’s cytotoxicity is typically assessed using DNA laddering, Annexin-V staining, and morphological analysis in cell lines such as 32D myeloid cells. Studies show enhanced apoptosis in oncogene-transformed cells (e.g., ras or bcr-abl), suggesting selective toxicity toward malignant cells . Dose-response assays in C. elegans models (e.g., DA2312 and N2 strains) further compare bioactivity with related compounds like psymberin .

Q. How do researchers confirm protein synthesis inhibition as a primary mechanism of this compound?

Ribosome-binding assays and translational inhibition studies are critical. Evidence from archaeal ribosome structures indicates this compound interacts with conserved lysines in ribosomal protein L44e, disrupting elongation factors. Competitive assays with cycloheximide (a known translation inhibitor) and radiolabeled amino acid incorporation tests are standard methods .

Advanced Research Questions

Q. How can stereochemical challenges in this compound synthesis be systematically addressed?

Stereocontrol at C-7 and C-6 is achieved through chiral precursors (e.g., D-mannitol) and Lewis-acid catalysis. For instance, Nakata’s method uses β-keto imide intermediates to enable C-7 epimerization, while Toyota’s approach employs oxypalladation for regioselective functionalization . Advanced purification techniques (e.g., chiral HPLC) and spectroscopic analysis (NMR, X-ray crystallography) resolve isomeric mixtures, ensuring >95% enantiomeric excess .

Q. What methodologies resolve contradictions in cross-resistance studies between this compound and psymberin?

Genetic models (e.g., C. elegans DA2312 with rpl-41 mutations) reveal psymberin-specific resistance, while this compound retains potency. Comparative toxicity curves and RNAi knockdowns identify ribosomal protein interactions unique to each compound. These findings suggest divergent binding modes despite structural similarities .

Q. How are Structure-Activity Relationship (SAR) studies designed to optimize this compound analogs?

SAR studies focus on functional groups critical for bioactivity:

  • C6 Methoxy Group : Replacement with ethoxy or hydroxyl reduces potency 10–40×.
  • C7 Stereochemistry : Inversion (e.g., 7-epi-mycalamide) abolishes activity.
  • Acyl Aminal : Removal (as in Mycalamide C) decreases cytotoxicity (IC50 = 230 nM vs. 1.5a/b <10 nM). Analogs are synthesized via modular approaches, with bioactivity screened against leukemia cell lines (e.g., HL-60) .

Q. What strategies mitigate challenges in purifying synthetic this compound isomers?

Isomeric mixtures (e.g., 5:4 aldol adducts) are enriched via selective oxidation (Swern conditions) or chromatography. Kinetic resolution using immobilized lipases or β-cyclodextrin-based phases improves yield. Epimerization at the β-keto imide stage is minimized by low-temperature reactions .

Data Analysis & Contradiction Management

Q. How should researchers interpret discrepancies in this compound’s potency across cell lines?

Variability arises from differences in oncogenic backgrounds (e.g., ras vs. bcr-abl transformations) or membrane permeability. Normalization to housekeeping genes (e.g., GAPDH) and use of isogenic cell pairs control for genetic drift. Meta-analyses of IC50 values across studies (e.g., Hood et al. vs. Richter et al.) identify outliers linked to assay conditions .

Q. What statistical frameworks validate apoptosis induction data?

Flow cytometry (Annexin-V/PI staining) requires compensation for autofluorescence and doublet exclusion. Data are analyzed via ANOVA with post-hoc Tukey tests, comparing treated vs. untreated groups. Dose-dependent effects are modeled using sigmoidal curves (GraphPad Prism) to calculate EC50 values .

Q. How can ribosome profiling resolve conflicting mechanisms of translation inhibition?

Ribosome footprinting and next-gen sequencing identify stalled ribosomes at specific codons. Comparative analysis with other translation inhibitors (e.g., pateamine) reveals unique pauses, supporting this compound’s distinct binding site on the 28S rRNA .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.